(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
Overview
Description
“(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C8H10BClN2O2 . It is a derivative of indazole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . This compound is used as an organic intermediate .
Synthesis Analysis
The synthesis of “this compound” can be achieved by reacting 1-methyl-4-bromopyrazole with triisopropyl borate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered indazole ring with a methyl group attached to one of the nitrogen atoms and a boronic acid group attached to the fourth carbon atom . The molecular weight of this compound is 212.44 g/mol .
Chemical Reactions Analysis
As a boronic acid derivative, “this compound” can participate in various chemical reactions. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 118-123 °C . It has a density of 1.3±0.1 g/cm³ and a boiling point of 397.5±34.0 °C at 760 mmHg . The compound has a molar refractivity of 47.7±0.5 cm³ .
Scientific Research Applications
Boronic Acid in Plant Nutrition and Environmental Management
Boronic acids, including derivatives like (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, have been investigated for their role in plant nutrition and environmental management. A study developed a boron buffered solution culture system to facilitate controlled studies of plant boron nutrition, highlighting the importance of boron in plant growth and development (Asad et al., 2004). Furthermore, boron compounds, including boronic acids, have been researched for their capacity to remove boron species from water, addressing environmental concerns related to boron toxicity (Theiss et al., 2013).
Boronic Acid in Drug Discovery
Boronic acid derivatives have seen a steady increase in their incorporation into medicinal chemistry endeavors due to their unique properties, potentially enhancing the potency of drugs or improving their pharmacokinetics. A review by Plescia and Moitessier (2020) discusses the discovery processes of boronic acid drugs, indicating the growing interest in these compounds for therapeutic applications (Plescia & Moitessier, 2020).
Boronic Acid in Materials Science
Boronic acids have also been explored for applications in materials science, particularly in the development of sensors. Bian et al. (2019) reviewed boronic acid sensors with double recognition sites, demonstrating the potential of boronic acids to improve the selectivity and sensitivity of chemical sensors (Bian et al., 2019).
Boronic Acid in Environmental Science
The removal of boron from seawater desalination applications using reverse osmosis membranes has been a significant area of research, reflecting the critical role of boronic acid derivatives in addressing water purity and safety concerns (Tu et al., 2010).
Safety and Hazards
Future Directions
The future directions for “(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” could involve further exploration of its potential biological activities and applications in drug development. Given the wide range of activities exhibited by indazole derivatives , this compound could be a valuable synthon in the development of new drugs.
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been found to possess a wide range of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle .
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
These interactions often involve the formation of covalent bonds, which can influence the function of these biomolecules .
Cellular Effects
Indazole derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects suggest that (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride could potentially influence cell function in a similar manner.
Molecular Mechanism
It is known that boronic acids can form covalent bonds with biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound could potentially be involved in various metabolic pathways .
Properties
IUPAC Name |
(1-methylindazol-4-yl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11;/h2-5,12-13H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFSEMAIXIWYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674183 | |
Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257527-53-9 | |
Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257527-53-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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